molecular formula C12H17N4OS+ B1217682 Thiamine CAS No. 70-16-6

Thiamine

Cat. No. B1217682
CAS RN: 70-16-6
M. Wt: 265.36 g/mol
InChI Key: JZRWCGZRTZMZEH-UHFFFAOYSA-N
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Description

Thiamine, also known as vitamin B1, is an essential nutrient that plays a crucial role in several physiological processes in the human body. It is a water-soluble vitamin that is required for the metabolism of carbohydrates, amino acids, and fatty acids. Thiamine deficiency can lead to several health issues, including beriberi, Wernicke-Korsakoff syndrome, and other neurological disorders.

Scientific Research Applications

Neurological and Psychiatric Aspects

Thiamine, also known as vitamin B1, plays a crucial role in energy metabolism and biosynthesis of nucleic acids, with special importance in pediatric populations. Its deficiency can lead to neurological and psychiatric disorders, including encephalopathy, ataxia, congestive heart failure, and muscle atrophy. Thiamine supplementation is also being explored for its potential benefits in autism spectrum disorder and other neurological conditions (Dhir, Tarasenko, Napoli, & Giulivi, 2019).

Thiamine Deficiency Disorders

Thiamine deficiency disorders (TDDs) affect various body systems and are often misdiagnosed due to their broad clinical spectrum. They can lead to severe consequences, including death or permanent neurologic sequelae. Early therapeutic thiamine has shown promising results in severe cases, even though specific diagnostic tests are lacking (Smith, Johnson, Koshy, Hess, Qureshi, Mynak, & Fischer, 2020).

Thiamine in Plant Growth and Crop Improvement

Thiamine has been identified as a critical molecule for plant growth and protection against biotic and abiotic stresses. Research is exploring the manipulation of thiamine biosynthesis pathways for crop improvement, highlighting its potential role in developing disease-tolerant crop varieties (Subki, Zainal Abidin, & Yusof, 2018).

Thiamine and Exercise Performance

Research into thiamine derivatives like thiamine tetrahydrofurfuryl disulfide (TTFD) has shown that they can significantly improve exercise physiological adaptation and performance. This suggests potential applications of thiamine in sports nutrition and as ergogenic aids (Huang, Huang, Hsu, Su, Shen, Lee, Lin, & Huang, 2018).

Non-coenzyme Action of Thiamine

Thiamine also acts through non-coenzyme mechanisms, such as regulating neurotransmission and interacting with key metabolic enzymes. This understanding is crucial for therapy in neurodegenerative diseases and understanding the side effects of drugs like metformin (Aleshin, Mkrtchyan, & Bunik, 2019).

Thiamine in Cardiovascular Health

Thiamine deficiency has been associated with several cardiovascular diseases and risk factors, including diabetes and heart failure. Thiamine supplementation might play a role in preventing or reversing these conditions (Eshak & Arafa, 2018).

Thiamine and Genetic Defects

Genetic defects in thiamine transport and metabolism can lead to severe disabilities and early death. Thiamine supplementation has shown improvement in clinical outcomes for patients with these genetic defects, emphasizing the importance of early diagnosis and treatment (Ortigoza‐Escobar, Molero-Luis, Arias, Martí-Sánchez, Rodríguez-Pombo, Artuch, & Pérez-Dueñas, 2016).

Thiamine in Disease Control and Prevention

Research on thiamine's role in disease control, particularly in plant-pathogen interactions, has shown its potential in reducing the performance of pests like aphids on crop plants, indicating its utility in agricultural pest management (Hamada, Fatehi, & Jonsson, 2017).

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRWCGZRTZMZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N4OS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50220251
Record name Thiamine ion
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Molecular Weight

265.36 g/mol
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Physical Description

Solid with a slight odor; [HSDB] Crystals; [Avocado Research MSDS], Solid
Record name Thiamine
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Solubility

500.0 mg/mL
Record name Thiamine
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Mechanism of Action

It is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux. Thiamine is mainly the transport form of the vitamin, while the active forms are phosphorylated thiamine derivatives. Natural derivatives of thiamine phosphate, such as thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), also sometimes called thiamine pyrophosphate (TPP), thiamine triphosphate (ThTP), and thiamine triphosphate (AThTP), that act as coenzymes in addition to their each unique biological functions.
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Product Name

3-(4-Amino-2-methyl-pyrimidin-5-ylmethyl)-5-(2-hydroxy-ethyl)-4-methyl-thiazol-3-ium

CAS RN

70-16-6, 59-43-8
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium
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Record name Thiamine ion
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Record name THIAMINE ION
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Record name Thiamine
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Melting Point

248 °C
Record name Thiamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00152
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Record name Thiamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000235
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
534,000
Citations
PR Martin - Current molecular medicine, 2001 - ingentaconnect.com
… Alcohol affects thiamine uptake and other aspects of thiamine utilization, and these effects … of thiamine deficiency in alcoholics. The major manifestations of thiamine deficiency in …
Number of citations: 386 www.ingentaconnect.com
JL Rodríguez, N Qizilbash… - Cochrane Database …, 1996 - cochranelibrary.com
… a large dose of thiamine. There have been suggestions that thiamine may have a beneficial … The objective of this systematic review is to evaluate the efficacy of thiamine for people with …
Number of citations: 118 www.cochranelibrary.com
A Goyer - Phytochemistry, 2010 - Elsevier
… of thiamine metabolism and functions in plants. Phenotypes of plant mutants affected in thiamine … of plant thiamine metabolic pathways and functions are summarized. Aspects of …
Number of citations: 278 www.sciencedirect.com
V Tanphaichitr - Handbook of vitamins, 2001 - cabdirect.org
… Abstract : After a brief history on thiamine, this chapter discusses … Discussion on the physiology of thiamine includes its … of thiamine deficiency, pathogenesis of thiamine deficiency and …
Number of citations: 219 www.cabdirect.org
PI Lukienko, NG Mel'Nichenko, IV Zverinskii… - Bulletin of experimental …, 2000 - Springer
… Thiamine interacts with free radicals and hydroperoxides and is oxidized to thiochrome and thiamine disulfide. The antioxidant effect of thiamine is probably related to sucessive transfer …
Number of citations: 207 link.springer.com
L Bettendorff - Handbook of vitamins, 5th edn. CRC Press, Boca …, 2013 - books.google.com
The discovery of thiamine and its relationship to the polyneuritic condition called beriberi (kakke in Japanese) is a well-known story, as it was the first vitamin to be discovered. A …
Number of citations: 37 books.google.com
R Breslow - Journal of the American Chemical Society, 1958 - ACS Publications
… by study of model systems for biochemical reactions catalyzed by thiamine. … of thiamine, which is perhaps the most unusual feature of the molecule. Karrer has suggested6 that thiamine …
Number of citations: 243 pubs.acs.org
K Sriram, W Manzanares… - Nutrition in Clinical Practice, 2012 - Wiley Online Library
… B 1 , or thiamine. Alcoholism is not the only risk factor for thiamine deficiency, and thiamine … Deficiency of thiamine has historically been described as beriberi but may often be seen in …
G Rindi, U Laforenza - … of the Society for Experimental Biology …, 2000 - Wiley Online Library
… , prevailing at low thiamine concentrations, and diffusive at … thiamine-responsive megaloblastic anaemia (TRMA), producing a general disturbance of thiamine transport up to thiamine …
Number of citations: 186 onlinelibrary.wiley.com
M Pohl, GA Sprenger, M Müller - Current opinion in biotechnology, 2004 - Elsevier
Our knowledge of thiamine-catalyzed ligase and lyase reactions has entered a new dimension. Significant achievements have been made in the field of enzymatic catalysis with the …
Number of citations: 213 www.sciencedirect.com

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